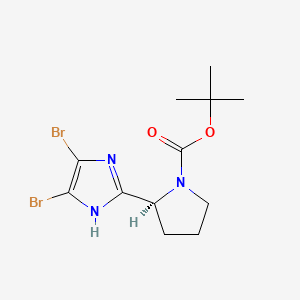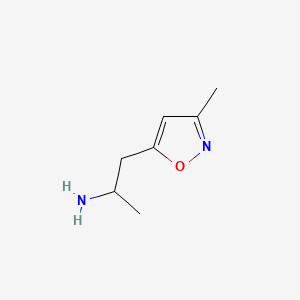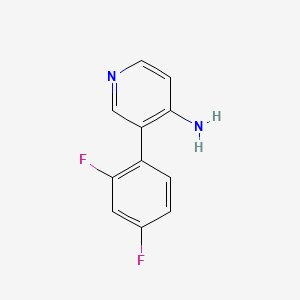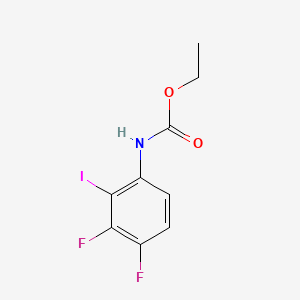
3,4-二氟-2-碘苯基氨基甲酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3,4-difluoro-2-iodophenylcarbamate is an organic compound with the molecular formula C9H8F2INO2. This compound is characterized by the presence of fluorine and iodine atoms attached to a phenyl ring, along with an ethyl carbamate group. It is used in various scientific research applications due to its unique chemical properties.
科学研究应用
Ethyl 3,4-difluoro-2-iodophenylcarbamate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: As a potential lead compound for the development of new pharmaceuticals.
Industry: In the production of specialty chemicals and materials.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,4-difluoro-2-iodophenylcarbamate typically involves the reaction of 3,4-difluoroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then iodinated using iodine and a suitable oxidizing agent like sodium iodide in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production of ethyl 3,4-difluoro-2-iodophenylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
化学反应分析
Types of Reactions
Ethyl 3,4-difluoro-2-iodophenylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution: Formation of substituted phenylcarbamates.
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Coupling: Formation of biaryl compounds.
作用机制
The mechanism of action of ethyl 3,4-difluoro-2-iodophenylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards certain targets .
相似化合物的比较
Similar Compounds
- Ethyl 3,4-difluorophenylcarbamate
- Ethyl 2-iodophenylcarbamate
- Ethyl 3,4-dichlorophenylcarbamate
Uniqueness
Ethyl 3,4-difluoro-2-iodophenylcarbamate is unique due to the combination of fluorine and iodine atoms on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .
属性
IUPAC Name |
ethyl N-(3,4-difluoro-2-iodophenyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2INO2/c1-2-15-9(14)13-6-4-3-5(10)7(11)8(6)12/h3-4H,2H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBLTZAWFOAQQQK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C(=C(C=C1)F)F)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
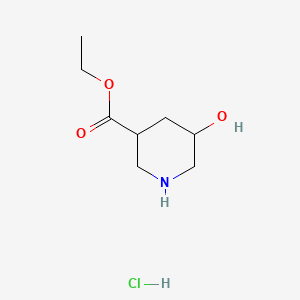
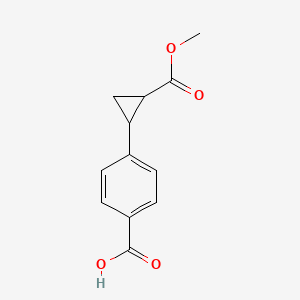
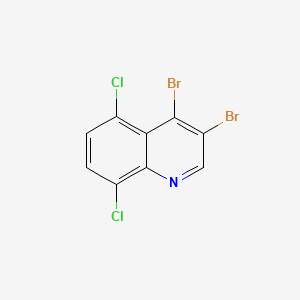
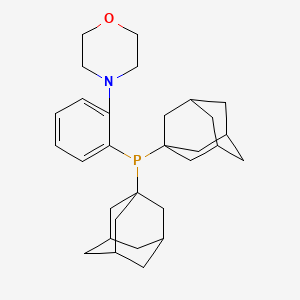
![Tert-butyl 2-oxo-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B580541.png)
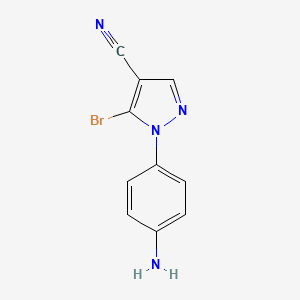
![9-([1,1'-Biphenyl]-4-yl)-3-(4-chlorophenyl)-9H-carbazole](/img/structure/B580544.png)
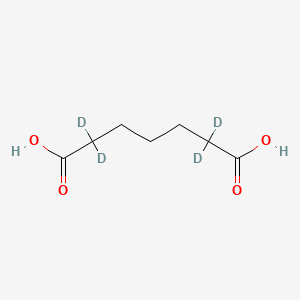
![Tert-butyl 7,9-dioxo-2,6-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B580549.png)
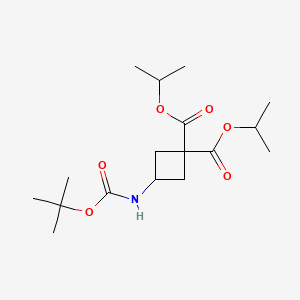
![4-Bromo-2,7-dihexylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetraone](/img/structure/B580553.png)
